Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core substituted with a naphthalene-derived benzoyloxy group, methyl substituents, and a sulfanylidene (C=S) moiety. Its structure combines aromaticity (naphthalene) with a partially saturated pyrimidine ring, which is further functionalized with an ethyl ester group.
Properties
IUPAC Name |
ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-4-31-25(30)21-16(2)28(3)26(33)27-23(21)22-19-13-9-8-10-17(19)14-15-20(22)32-24(29)18-11-6-5-7-12-18/h5-15,23H,4H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHTXDFZREXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs include dihydropyrimidinones (DHPMs) and thioxo-dihydropyrimidines. Key differences lie in the substituents and oxidation states of the pyrimidine ring.
Key Observations :
- The sulfanylidene group (C=S) may confer distinct tautomeric behavior and hydrogen-bonding capabilities compared to oxo (C=O) or thioxo (C=S) groups in analogs .
Reaction Efficiency :
- Yields for DHPM derivatives typically range from 57% to 68% under optimized conditions .
- The naphthalene moiety in the target compound may complicate purification due to low solubility, a common issue with polyaromatic systems .
Spectroscopic and Physicochemical Properties
Notes:
- The ethyl ester in all compounds contributes to similar solubility profiles (moderate in polar aprotic solvents).
- Higher melting points in correlate with crystalline stability from planar substituents (e.g., trimethylbenzylidene).
Pharmacological and Application Insights
- Compound : Demonstrated anti-inflammatory and antimicrobial activity in preliminary assays .
- Compound : Exhibited moderate cytotoxicity in cancer cell lines, attributed to the cyano group’s electrophilic reactivity .
- Target Compound : The naphthalene-benzoyloxy group may enhance DNA intercalation or kinase inhibition, but empirical studies are needed to confirm this hypothesis.
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